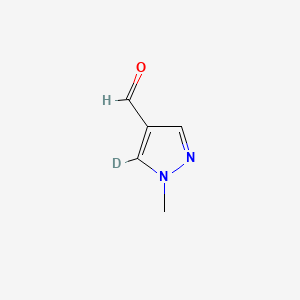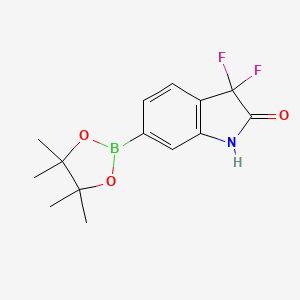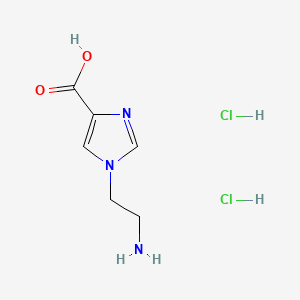
1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride is a chemical compound with significant relevance in various scientific fields This compound is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
The synthesis of 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of imidazole derivatives with aminoethyl compounds under controlled conditions. The reaction typically requires the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The aminoethyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to drive the reactions to completion
Applications De Recherche Scientifique
1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and receptor binding. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride: This compound has a similar structure but with a nitro group, which imparts different chemical and biological properties.
1-(2-Aminoethyl)-3-methyl-1H-imidazole-3-ium tetrafluoroborate: This ionic liquid derivative has unique solubility and stability characteristics.
Metronidazole-derived Schiff bases: These compounds exhibit diverse biological activities, including antibacterial and antifungal properties .
Propriétés
Formule moléculaire |
C6H11Cl2N3O2 |
|---|---|
Poids moléculaire |
228.07 g/mol |
Nom IUPAC |
1-(2-aminoethyl)imidazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-1-2-9-3-5(6(10)11)8-4-9;;/h3-4H,1-2,7H2,(H,10,11);2*1H |
Clé InChI |
YYFNCCHUQPPSPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN1CCN)C(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride](/img/structure/B13462509.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)

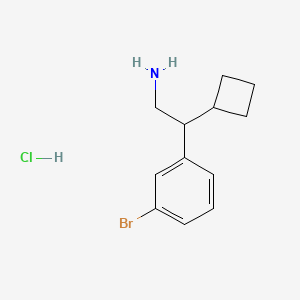
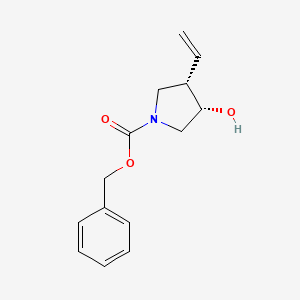
![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13462541.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)



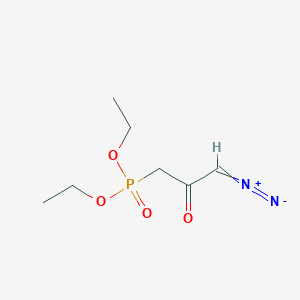
![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)
